

Application Notes and Protocols for Determining the Biological Activity of Tyr-Ile

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Compound of Interest

Compound Name: Tyr-Ile

Cat. No.: B15598024

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Introduction

The dipeptide Tyrosyl-Isoleucine (**Tyr-Ile**) is a small biomolecule composed of tyrosine and isoleucine amino acids. Like many bioactive peptides derived from food sources or synthesized, **Tyr-Ile** is investigated for a range of potential physiological effects. Dipeptides containing tyrosine are particularly noted for their antioxidant properties due to the hydrogen-donating ability of the tyrosine residue.[1][2] This document provides detailed application notes and experimental protocols for assessing the primary biological activities associated with **Tyr-Ile**, including its antioxidant, anti-hypertensive (ACE inhibition), anti-diabetic (DPP-IV inhibition), and anti-inflammatory potential. These protocols are intended for researchers, scientists, and professionals in the field of drug development and functional food research.

Antioxidant Activity: DPPH Radical Scavenging Assay

Application Note

The antioxidant capacity of **Tyr-Ile** can be effectively measured using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which is a dark-colored crystalline powder.[3][4] When the DPPH radical is reduced by an antioxidant like **Tyr-Ile**, its deep violet color in solution fades to a pale yellow.[3][4] The degree of this color change, measured as a decrease in absorbance at approximately 517 nm, is directly

proportional to the radical scavenging activity of the compound.[3] The results are typically expressed as the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity.[3]

Quantitative Data Summary

The following table summarizes typical antioxidant activity data for Tyr-containing peptides and common standards. This allows for a comparative assessment of **Tyr-Ile**'s potency.

Compound	Assay	IC50 Value (Concentration)	Reference
Tyr-Ile	DPPH	Data to be determined	
Cyclo(Tyr-Pro)	DPPH	2.16 µg/mL (0.0083 mM)	[3]
Ascorbic Acid (Standard)	DPPH	Variable (Typically < 5 µg/mL)	[3]
BHA (Standard)	DPPH	4.8 µg/mL	[3]
Tyr-containing dipeptides	ABTS	0.69 to 4.97 µmol TE/ µmol	[1]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

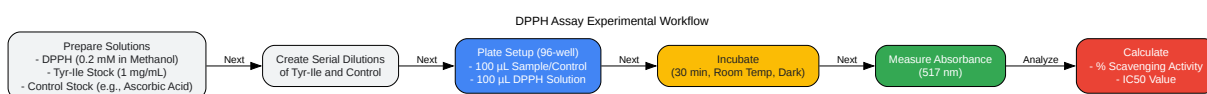
- **Tyr-Ile** dipeptide
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol (HPLC grade)
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 517 nm

- Adjustable pipettes

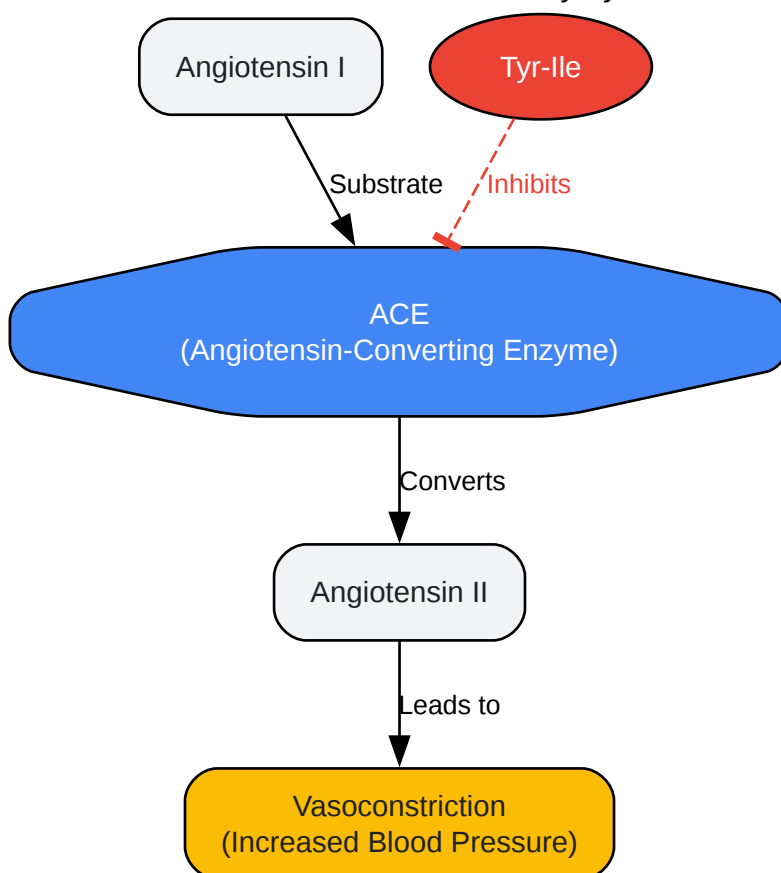
Procedure:

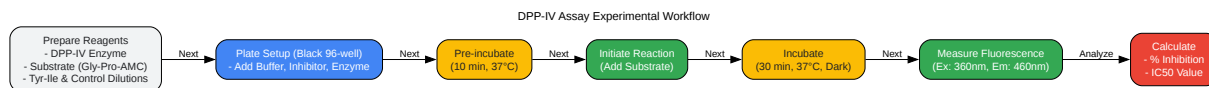
- Preparation of DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C and prepare it fresh for the assay.[3]
- Preparation of Sample and Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of **Tyr-Ile** and the positive control (e.g., Ascorbic acid) in 10 mL of methanol separately.
- Serial Dilutions: Prepare a series of dilutions of the **Tyr-Ile** and positive control stock solutions in methanol to achieve a range of final concentrations for IC50 determination (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[3]
- Assay Plate Setup:
 - Blank: Add 200 µL of methanol to three wells.
 - Control: Add 100 µL of the DPPH stock solution and 100 µL of methanol to three wells.
 - Test Sample/Standard: Add 100 µL of each dilution of **Tyr-Ile** or the positive control to separate wells, then add 100 µL of the DPPH stock solution to each of these wells.
- Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[3]
- Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]
- Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula:[3]
 - % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$
 - Where A_{control} is the absorbance of the control (DPPH solution without sample) and A_{sample} is the absorbance of the DPPH solution with the sample.

- **IC₅₀ Determination:** Plot the % scavenging activity against the corresponding sample concentrations. The IC₅₀ value is the concentration of the sample that causes 50% inhibition of the DPPH radical, determined by interpolation from the graph.

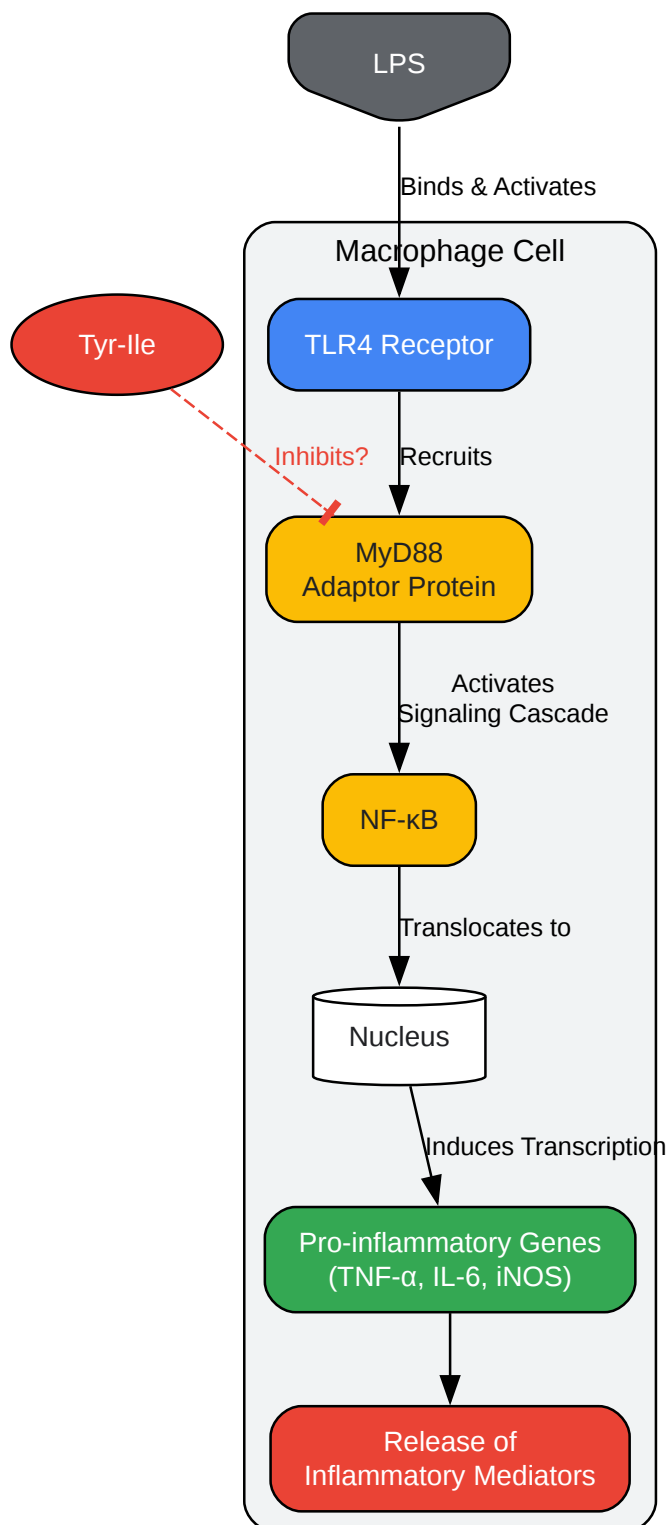


Mechanism of ACE Inhibition by Tyr-Ile





Anti-Inflammatory Mechanism of Tyr-Ile

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